Cas no 15119-66-1 (2,4-Pentanedione,3,3-diethyl-)
2,4-Pentanedione,3,3-diethyl- structure
Product Name:2,4-Pentanedione,3,3-diethyl-
2,4-Pentanedione,3,3-diethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Pentanedione,3,3-diethyl-
- 3,3-Diethylpentane-2,4-dione
- Einecs 239-170-8
- 3,3-Diethyl-2,4-pentanedione
- AVNABQMXUUJVKY-UHFFFAOYSA-N
- NS00024935
- DTXSID80164730
- 6S72J4U3QH
- SCHEMBL1406644
- 3,3-diethylacetylacetone
- 3,3-Diethyl-2,4-Pentandione
- 15119-66-1
- 2,4-Pentanedione, 3,3-diethyl-
-
- Inchi: 1S/C9H16O2/c1-5-9(6-2,7(3)10)8(4)11/h5-6H2,1-4H3
- InChI Key: AVNABQMXUUJVKY-UHFFFAOYSA-N
- SMILES: O=C(C)C(C(C)=O)(CC)CC
Computed Properties
- Exact Mass: 156.11508
- Monoisotopic Mass: 156.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- PSA: 34.14
2,4-Pentanedione,3,3-diethyl- Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
15119-66-1 (2,4-Pentanedione,3,3-diethyl-) Related Products
- 1540-34-7(3-Ethyl-2,4-pentanedione)
- 18362-64-6(2,6-Dimethyl-3,5-heptanedione)
- 1118-71-4(Dipivaloylmethane)
- 20669-04-9(3,3-Dimethylpentan-2-one)
- 113486-29-6(3-Methylnonane-2,4-dione (>80%))
- 933-52-8(tetramethylcyclobutane-1,3-dione)
- 1540-36-9(3-n-Butyl-2,4-pentanedione)
- 7307-04-2(5,5-Dimethylhexane-2,4-dione)
- 5405-79-8(2,2-Dimethyl-3-hexanone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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